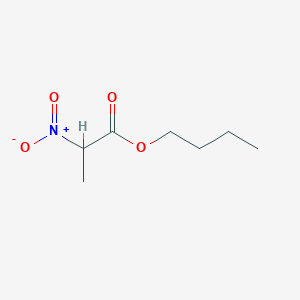

Butyl 2-nitropropanoate

Description

Structure

3D Structure

Properties

CAS No. |

106306-42-7 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

butyl 2-nitropropanoate |

InChI |

InChI=1S/C7H13NO4/c1-3-4-5-12-7(9)6(2)8(10)11/h6H,3-5H2,1-2H3 |

InChI Key |

HUQHRTOFMGJIGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Butyl 2-nitropropanoate chemical properties

An in-depth review of available scientific literature and chemical databases reveals a notable scarcity of specific data for Butyl 2-nitropropanoate. This suggests that the compound may be novel, not widely synthesized, or not extensively characterized. Therefore, this guide will provide a detailed overview of the chemical properties of closely related and well-documented compounds: Butyl Propionate and Ethyl 2-nitropropionate. This comparative approach aims to offer valuable insights for researchers, scientists, and drug development professionals by presenting the established characteristics of similar chemical structures.

Comparative Analysis of Related Esters

To provide a useful frame of reference, this section details the chemical and physical properties of Butyl Propionate and Ethyl 2-nitropropionate.

Butyl Propionate

Butyl propionate is an ester formed from butanol and propanoic acid. It is a colorless liquid with a fruity, apple-like odor.[1][2][3]

Table 1: Chemical Properties of Butyl Propionate

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [3][4][5] |

| Molecular Weight | 130.187 g/mol | [2][3] |

| Appearance | Colorless liquid | [3] |

| Odor | Apple-like, fruity | [1][2][3] |

| Density | 0.8754 g/cm³ | [1][3] |

| Boiling Point | 146.8 °C (296.2 °F; 419.9 K) | [2][3] |

| Melting Point | -89 °C (-128 °F; 184 K) | [1][3] |

| Flash Point | 32 °C (90 °F) | [3] |

| Solubility in Water | 1.5 mg/mL at 20 °C (poor) | [2][3] |

| Refractive Index (nD) | 1.4014 | [3] |

| Vapor Density | 4.5 (air = 1) | [2][3] |

Ethyl 2-nitropropionate

Ethyl 2-nitropropionate is a nitro ester that presents as a liquid.[6]

Table 2: Chemical Properties of Ethyl 2-nitropropionate

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₄ | [7] |

| Molecular Weight | 147.13 g/mol | [6][7] |

| Appearance | Liquid | [6] |

| Density | 1.13 g/mL at 25 °C | [6] |

| Boiling Point | 75-76 °C at 9 mmHg | [6] |

| Refractive Index (n20/D) | 1.421 | [6] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [6] |

Experimental Protocols

Synthesis of Butyl Propionate

A common method for the synthesis of butyl propionate is through the esterification of propionic acid with n-butanol.[3][8]

Reaction:

CH₃CH₂COOH + CH₃(CH₂)₃OH ⇌ CH₃CH₂COO(CH₂)₃CH₃ + H₂O[3]

Experimental Procedure:

A study on the synthesis of butyl propionate utilized a batch reactor, specifically a 500 ml three-necked round flat-bottomed flask, equipped with a magnetic stirrer and a hot plate for temperature control.[9] The reaction is typically catalyzed by an acid, such as sulfuric acid.[9]

Caption: Workflow for the synthesis of Butyl Propionate.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. While specific spectra for this compound are not available, data for related compounds can be found in various databases.

-

Butyl Propionate: Infrared (IR) and Mass Spectrometry (MS) data are available through the NIST WebBook.[5][10] 1H NMR and 13C NMR spectra are also documented.[11][12] A study on its synthesis also reports on IR and NMR analyses.[9]

-

Ethyl 2-nitropropionate: IR and Mass Spectrometry data are available in the NIST WebBook.[7]

Safety and Handling

Butyl Propionate

Butyl propionate is a flammable liquid and may cause skin and eye irritation.[3] In case of fire, use CO2, dry chemical, or foam for extinction.[13] Personal protective equipment such as safety glasses and gloves should be worn when handling this chemical.[13][14] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[13][14]

Ethyl 2-nitropropionate

Ethyl 2-nitropropionate is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Recommended personal protective equipment includes eyeshields, gloves, and a suitable respirator.[6]

Caption: Key safety considerations for handling ester compounds.

Conclusion

While direct experimental data for this compound is limited in the public domain, the chemical properties, synthesis protocols, and safety information for the structurally similar compounds Butyl Propionate and Ethyl 2-nitropropionate provide a strong foundation for researchers. This guide summarizes the available data for these related esters to inform future research and development activities. Further experimental investigation is necessary to fully characterize the properties and potential applications of this compound.

References

- 1. N-BUTYL PROPRIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Butyl propionate - Wikipedia [en.wikipedia.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Propanoic acid, butyl ester [webbook.nist.gov]

- 6. Ethyl 2-nitropropionate 96 2531-80-8 [sigmaaldrich.com]

- 7. Ethyl 2-nitropropionate [webbook.nist.gov]

- 8. Butyl propionate synthesis - chemicalbook [chemicalbook.com]

- 9. jchr.org [jchr.org]

- 10. Propanoic acid, butyl ester [webbook.nist.gov]

- 11. Butyl propionate(590-01-2) IR Spectrum [m.chemicalbook.com]

- 12. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. Butyl 2-methylpropanoate(97-87-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Synthesis of Butyl 2-Nitropropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the plausible synthesis pathways for butyl 2-nitropropanoate, a valuable chemical intermediate. While specific literature detailing the synthesis of this exact molecule is limited, this document outlines the most probable and effective synthetic routes based on established principles of organic chemistry and analogous reactions. The primary focus is on the Fischer-Speier esterification, a robust and well-documented method for the preparation of esters.

Core Synthesis Pathway: Fischer-Speier Esterification

The most direct and widely applicable method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (2-nitropropanoic acid) with an alcohol (n-butanol) to yield the corresponding ester and water.[1][2][3][4]

The overall reaction is as follows:

2-Nitropropanoic Acid + n-Butanol ⇌ this compound + Water

This equilibrium reaction is typically driven towards the product side by using an excess of one of the reactants (usually the less expensive one, in this case, likely n-butanol) or by removing water as it is formed.[3][4]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.

-

Nucleophilic attack by the hydroxyl group of the alcohol on the protonated carbonyl carbon.

-

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

-

Elimination of water to form a protonated ester.

-

Deprotonation of the ester to yield the final product and regenerate the acid catalyst.

Experimental Protocol: Fischer-Speier Esterification of 2-Nitropropanoic Acid with n-Butanol

This section details a comprehensive, albeit theoretical, experimental protocol for the synthesis of this compound. This protocol is derived from established procedures for similar esterification reactions, particularly the synthesis of butyl propionate.[3][5]

Materials and Equipment:

-

Reagents:

-

2-Nitropropanoic acid

-

n-Butanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Standard laboratory glassware

-

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, add 2-nitropropanoic acid and an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol).

-

Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% by weight of the reactants) through the dropping funnel. The addition should be done carefully as the reaction is exothermic.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the alcohol, for n-butanol it is 117.7 °C) using a heating mantle or oil bath.[2][3] Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with:

-

Water to remove the excess alcohol and some of the acid.

-

Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and unreacted 2-nitropropanoic acid. Be cautious as this will evolve CO₂ gas.

-

Brine to remove any remaining water-soluble impurities.

-

-

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the excess n-butanol under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Quantitative Data

| Parameter | Value/Range | Reference |

| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | [3][4] |

| Catalyst Loading (H₂SO₄) | 1-3 wt% | [3] |

| Reaction Temperature | 100-130 °C | [6] |

| Reaction Time | 2-6 hours | [6] |

| Expected Yield | 70-90% | [6] |

Note: These values are estimates based on analogous reactions and would require optimization for the specific synthesis of this compound.

Alternative Synthesis Pathways

While Fischer-Speier esterification is the most probable route, other methods could be considered for the synthesis of this compound.

Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative to Fischer esterification for converting a primary or secondary alcohol to an ester. This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of stereochemistry at the alcohol carbon.

General Reaction:

R-OH + R'-COOH + PPh₃ + DEAD → R-O-C(=O)-R' + Ph₃P=O + EtO₂C-NH-NH-CO₂Et

For the synthesis of this compound, this would involve reacting n-butanol with 2-nitropropanoic acid in the presence of PPh₃ and DEAD.

Alkylation of a 2-Nitropropanoate Salt

Another potential pathway involves the alkylation of a salt of 2-nitropropanoic acid with a butyl halide (e.g., butyl bromide or iodide). This would be an Sₙ2 reaction.

General Reaction:

CH₃CH(NO₂)COO⁻Na⁺ + CH₃(CH₂)₃-Br → CH₃CH(NO₂)COO(CH₂)₃CH₃ + NaBr

This method's viability would depend on the nucleophilicity of the carboxylate and the potential for competing O-alkylation versus C-alkylation on the nitro-alkane portion of the molecule.

Visualizations

Fischer-Speier Esterification Pathway

Caption: Fischer-Speier esterification pathway for this compound synthesis.

General Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

References

Structural Analysis of Butyl 2-Nitropropanoate: A Technical Overview

The following sections provide a theoretical framework for the structural analysis of Butyl 2-nitropropanoate, based on the anticipated chemical properties and spectroscopic behavior derived from its constituent functional groups. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this compound.

Predicted Physicochemical Properties

Quantitative data for this compound is not available. However, we can predict its general characteristics based on its molecular structure. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C\u2087H\u2081\u2083NO\u2084 |

| Molecular Weight | 175.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Fruity, with a sharp chemical note |

| Boiling Point | Estimated to be higher than butyl propionate (146 °C) due to the polar nitro group. |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). |

Proposed Synthesis Pathway

A plausible synthetic route to this compound would involve the esterification of 2-nitropropanoic acid with butanol. This reaction is typically acid-catalyzed.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Theoretical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitropropanoic acid (1.0 eq) and butanol (1.2 eq).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.

Anticipated Spectroscopic Data

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -CH(NO\u2082)- | 4.5 - 5.0 ppm (quartet) |

| -COOCH\u2082- | 4.0 - 4.3 ppm (triplet) | |

| -CH(NO\u2082)CH \u2083 | 1.6 - 1.8 ppm (doublet) | |

| -COOCH\u2082CH \u2082- | 1.5 - 1.7 ppm (sextet) | |

| -COOCH\u2082CH\u2082CH \u2082- | 1.3 - 1.5 ppm (sextet) | |

| -CH\u2083 (butyl) | 0.9 - 1.0 ppm (triplet) | |

| ¹³C NMR | -C =O | 165 - 175 ppm |

| -C H(NO\u2082)- | 80 - 90 ppm | |

| -COOC H\u2082- | 65 - 70 ppm | |

| -COOCH\u2082C H\u2082- | 30 - 35 ppm | |

| -COOCH\u2082CH\u2082C H\u2082- | 18 - 22 ppm | |

| -C H(NO\u2082)C H\u2083 | 15 - 20 ppm | |

| -C H\u2083 (butyl) | 13 - 15 ppm | |

| IR Spectroscopy | C=O (ester) | 1735 - 1750 cm⁻¹ (strong) |

| N-O (nitro, asymmetric) | 1540 - 1560 cm⁻¹ (strong) | |

| N-O (nitro, symmetric) | 1370 - 1390 cm⁻¹ (strong) | |

| C-O (ester) | 1100 - 1300 cm⁻¹ (strong) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 175 |

| Fragmentation | Fragments corresponding to the loss of the butoxy group, the nitro group, and cleavage of the butyl chain. |

Proposed Workflow for Structural Analysis

A logical workflow for the comprehensive structural analysis of a newly synthesized batch of this compound is depicted below.

Caption: Workflow for the structural analysis of this compound.

This theoretical guide provides a starting point for researchers interested in this compound. The successful synthesis and rigorous characterization of this compound will be a valuable contribution to the field, enabling further investigation into its properties and potential applications. As experimental data becomes available, this document can be updated to reflect a more complete and accurate structural analysis.

Spectroscopic Profile of Butyl 2-Nitropropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Butyl 2-nitropropanoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.3 - 4.5 | Quartet (q) | 1H | CH-NO₂ |

| ~4.1 - 4.3 | Triplet (t) | 2H | O-CH₂-CH₂-CH₂-CH₃ |

| ~1.9 - 2.1 | Doublet (d) | 3H | CH₃-CH-NO₂ |

| ~1.6 - 1.8 | Sextet | 2H | O-CH₂-CH₂-CH₂-CH₃ |

| ~1.3 - 1.5 | Sextet | 2H | O-CH₂-CH₂-CH₂-CH₃ |

| ~0.9 - 1.0 | Triplet (t) | 3H | O-CH₂-CH₂-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 - 172 | C=O (Ester) |

| ~80 - 85 | CH-NO₂ |

| ~65 - 68 | O-CH₂ |

| ~30 - 33 | O-CH₂-CH₂ |

| ~18 - 21 | O-CH₂-CH₂-CH₂ |

| ~15 - 18 | CH₃-CH |

| ~13 - 15 | O-CH₂-CH₂-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2870 | Strong | C-H (Alkyl) Stretch |

| ~1745 - 1735 | Strong | C=O (Ester) Stretch |

| ~1550 | Strong | N-O (Nitro, Asymmetric) Stretch |

| ~1370 | Strong | N-O (Nitro, Symmetric) Stretch |

| ~1250 - 1000 | Strong | C-O (Ester) Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Interpretation |

| 175 | [M]⁺ (Molecular Ion) |

| 129 | [M - NO₂]⁺ |

| 101 | [M - C₄H₉O]⁺ or [M - C₄H₈]⁺ (McLafferty rearrangement) |

| 73 | [CH(NO₂)CO]⁺ |

| 57 | [C₄H₉]⁺ |

| 46 | [NO₂]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of small, liquid organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Pipettes and vial

Procedure:

-

Sample Preparation: Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm, centered around 5-6 ppm.

-

Use a standard pulse sequence (e.g., 'zg30').

-

Set the number of scans (typically 8-16 for a concentrated sample).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.

-

Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Set the number of scans (typically 128 to 1024 or more, depending on concentration).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.

-

Calibrate the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample (1-2 drops).

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC column suitable for separation of esters (e.g., a non-polar or medium-polarity column).

-

Helium gas (carrier gas).

-

This compound sample.

-

Solvent for dilution (e.g., dichloromethane or ethyl acetate).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC Method Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the GC oven temperature program. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C.

-

Set the carrier gas flow rate (e.g., 1-2 mL/min).

-

-

MS Method Setup:

-

Set the ion source temperature (e.g., 230 °C).

-

Set the electron energy to 70 eV for EI.

-

Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds. The mass spectrum corresponding to the GC peak of this compound is then analyzed for its molecular ion and fragmentation pattern.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis of Organic Compounds.

Technical Guide: Physical Characteristics of Butyl Esters with a Focus on Butyl Propionate as a Representative Compound

Introduction

This technical guide provides an in-depth overview of the core physical characteristics of butyl esters, with a specific focus on Butyl Propionate. The information is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the physicochemical properties of such compounds. The guide summarizes key quantitative data, details relevant experimental protocols for their determination, and provides a logical framework for understanding these properties.

Quantitative Physical Data

The physical properties of Butyl Propionate are summarized in the table below. These values are critical for a variety of applications, including predicting compound behavior in different environments, designing purification processes, and assessing safety and handling requirements.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.187 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Fruity, apple-like | [2] |

| Boiling Point | 146.8 °C (at 760 mmHg) | [2] |

| Melting Point | -89 °C | [2] |

| Density | 0.8754 g/cm³ | [2] |

| Solubility in Water | 1.5 mg/mL at 20 °C (poorly soluble) | [2] |

| Solubility in Organic Solvents | Miscible with alcohol and ether | [2] |

| Vapor Pressure | 0.589 kPa at 20 °C | [2] |

| Refractive Index (nD) | 1.4014 | [2] |

Experimental Protocols

The accurate determination of physical characteristics is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method [3]

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a measured volume of the sample (e.g., 25 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), and an analytical balance.

-

Procedure:

-

Weigh the clean, dry, and empty pycnometer.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Place the stopper and wipe away any excess liquid.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual Miscibility Test [4][5][6][7][8]

-

Apparatus: A series of test tubes, a graduated cylinder or pipette, and a vortex mixer.

-

Procedure for Water Solubility:

-

Add a known volume (e.g., 1 mL) of the sample to a test tube.

-

Incrementally add a known volume of deionized water (e.g., in 0.5 mL increments).

-

After each addition, vortex the mixture thoroughly.

-

Observe the solution for homogeneity. The formation of a single, clear phase indicates solubility at that concentration. The presence of cloudiness, phase separation, or droplets indicates insolubility or partial solubility.

-

-

Procedure for Organic Solvent Solubility:

-

Repeat the above procedure with various organic solvents (e.g., ethanol, diethyl ether, acetone) to determine miscibility.

-

Logical Relationships in Physical Properties

The physical properties of a compound are interconnected and are determined by its molecular structure. The following diagram illustrates the logical flow of determining the class of an organic compound based on its solubility, a key physical characteristic.

Caption: Logical workflow for the classification of an organic compound based on its solubility characteristics.

References

- 1. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl propionate - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to Butyl 2-nitropropanoate

This technical guide provides a comprehensive overview of Butyl 2-nitropropanoate, a nitro-containing organic ester. Due to the limited availability of public information on this specific compound, this guide synthesizes information on its constituent functional groups and analogous chemical structures to present its core identifiers, a proposed synthesis protocol, and a logical workflow for its preparation and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identifiers and Physical Properties

While a specific CAS number for this compound is not readily found in public databases, its chemical identity can be clearly defined. The properties listed below are predicted based on its chemical structure and data from analogous compounds.

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol |

| Canonical SMILES | CCCCOC(=O)C(C)--INVALID-LINK--[O-] |

| InChI Key | (Predicted) |

| Appearance | Colorless to pale yellow liquid (Predicted) |

| Boiling Point | Not determined |

| Solubility | Soluble in organic solvents; sparingly soluble in water (Predicted) |

Proposed Synthesis Protocol: Fischer Esterification

The synthesis of this compound can be achieved via the Fischer esterification of 2-nitropropanoic acid with n-butanol, using a strong acid catalyst.

Materials and Reagents:

-

2-Nitropropanoic acid (C₃H₅NO₄)

-

n-Butanol (C₄H₁₀O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether (or other suitable extraction solvent)

-

Deionized water

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitropropanoic acid (1.0 eq) and n-butanol (3.0 eq). The use of excess butanol helps to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Extraction and Neutralization: Dilute the mixture with diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess butanol.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic peaks for the butyl and the 2-nitropropanoyl moieties.

-

¹³C NMR will confirm the presence of the ester carbonyl carbon, the carbon bearing the nitro group, and the carbons of the butyl chain.

-

-

Infrared (IR) Spectroscopy: Expected to show strong absorption bands for the C=O of the ester group (around 1740 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (175.08 g/mol for the most common isotopes) should be observed.

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Butyl 2-nitropropanoate: A Technical Overview of a Novel Compound

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the discovery and history of Butyl 2-nitropropanoate. Extensive searches of chemical literature and databases indicate that this compound is a novel compound with no documented history of synthesis or discovery. This document, therefore, presents a hypothetical pathway for its synthesis based on established chemical principles and provides predicted physicochemical properties derived from analogous compounds.

Hypothetical Synthesis

The most probable synthetic route to this compound is via a Fischer-Speier esterification of 2-nitropropanoic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2-nitropropanoic acid (1.0 eq) and n-butanol (3.0 eq).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the reaction mixture while stirring.

-

Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted properties of this compound, extrapolated from data for structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C\u2087H\u2081\u2083NO\u2084 |

| Molecular Weight | 161.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated 180-190 °C at atmospheric pressure |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity or potential signaling pathways of this compound. As a novel compound, its pharmacological profile remains to be investigated.

Conclusion

While the discovery and history of this compound are not documented, this guide provides a foundational framework for its potential synthesis and characterization. The provided hypothetical experimental protocol and predicted properties offer a starting point for researchers interested in exploring this novel chemical entity. Further experimental investigation is required to determine its actual properties and potential applications.

Butyl 2-Nitropropanoate: A Comprehensive Technical Profile on Stability and Reactivity

Executive Summary

Butyl 2-nitropropanoate is an organic molecule featuring a secondary nitro group and a butyl ester functionality. This dual-functional nature dictates its stability and reactivity, making it a potentially versatile, yet sensitive, building block in organic synthesis. This document provides an in-depth technical guide on the stability and reactivity profile of this compound, intended for researchers, scientists, and professionals in drug development. The profile is constructed from the known chemical behavior of secondary nitroalkanes and butyl esters, offering a predictive overview of its properties. Key aspects covered include its thermal stability, acidic nature of the α-hydrogen, and its reactivity towards acids, bases, reducing agents, and oxidizing agents.

Stability Profile

The stability of this compound is influenced by both the nitroalkane and the ester moieties. The nitro group, in particular, imparts a degree of thermal sensitivity.

Thermal Stability

Aliphatic nitroalkanes are known to undergo exothermic decomposition at elevated temperatures.[1][2] Studies on various nitroalkanes, including primary and secondary ones, have shown that they possess significant decomposition energy, often exceeding 500 J/g.[1][3] While the exact decomposition temperature for this compound is not determined, it is prudent to handle it as a thermally sensitive compound.

Table 1: Thermal Stability Data for Analogous Nitroalkanes

| Compound | Onset Decomposition Temperature (°C) | Heat of Decomposition (J/g) |

| 2-Nitropropane | ~170-200 | > 500 |

| Nitroethane | ~200-220 | > 500 |

| 1-Nitropropane | ~200-220 | > 500 |

Data is generalized from differential scanning calorimetry (DSC) studies on nitroalkanes and should be considered indicative.[1][3]

Rapid heating of nitroalkanes can lead to violent decomposition.[4] The thermal decomposition of 2-nitropropane has been reported to yield products like propylene.[5] It is crucial to avoid excessive heating, and any distillation should be performed under reduced pressure and with appropriate safety precautions.

Storage and Handling

For optimal stability, this compound should be stored in a cool, dark, and well-ventilated area, away from strong acids, bases, and reducing agents. The presence of the acidic α-hydrogen necessitates the avoidance of basic storage conditions to prevent the formation of the less stable nitronate salt.

Reactivity Profile

The reactivity of this compound is characterized by the interplay of its two functional groups. The secondary nitro group allows for reactions at the α-carbon and transformations of the nitro group itself, while the butyl ester is susceptible to hydrolysis and other ester-related reactions.

Acidity and Nitronate Formation

The electron-withdrawing nature of the nitro group renders the α-hydrogen on the second carbon of the propanoate chain acidic.[4] Secondary nitroalkanes typically have a pKa in the range of 7-10 in aqueous solution.[6] Treatment with a base will deprotonate the α-carbon to form a resonance-stabilized nitronate anion.

Caption: Equilibrium between this compound and its nitronate anion.

This nitronate is a key intermediate in many reactions of nitroalkanes, including the Nef reaction and certain C-C bond-forming reactions.[7][8]

Reaction with Bases

In the presence of a base, this compound will primarily undergo deprotonation to form the nitronate salt.[9] This salt is nucleophilic at the α-carbon and can participate in reactions such as alkylation and condensation.[10] However, prolonged exposure to strong bases could also promote the hydrolysis of the ester group.

Reaction with Acids (Nef Reaction)

Secondary nitroalkanes undergo the Nef reaction, which involves the acid-catalyzed hydrolysis of the corresponding nitronate salt to a ketone.[11][12] Therefore, treatment of the nitronate of this compound with strong acid would be expected to yield butyl pyruvate and nitrous oxide.[6][13] Direct treatment of this compound with strong acid without prior formation of the nitronate may lead to different products, including the potential for ester hydrolysis.

Caption: Proposed mechanism for the Nef reaction of this compound.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to various other nitrogen-containing functional groups depending on the reducing agent and reaction conditions.[14]

Table 2: Common Reduction Pathways for Secondary Nitroalkanes

| Product | Reagents and Conditions |

| Amine (Butyl 2-aminopropanoate) | Catalytic hydrogenation (e.g., H₂, Pd/C, Raney Nickel), Fe/HCl, Zn/AcOH, LiAlH₄.[15][16] |

| Hydroxylamine (Butyl 2-(hydroxyamino)propanoate) | Diborane, Zn/NH₄Cl, SmI₂ (controlled conditions).[14][17] |

| Oxime (Butyl 2-(hydroxyimino)propanoate) | Metal salts (e.g., SnCl₂, CrCl₂).[14] |

Hydrolysis of the Ester Group

As a butyl ester, this compound is susceptible to both acid- and base-catalyzed hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester will hydrolyze to 2-nitropropanoic acid and butanol. This reaction is reversible.

-

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH, KOH) will lead to the irreversible formation of the carboxylate salt of 2-nitropropanoic acid and butanol.[18][19] This reaction is generally faster than acid-catalyzed hydrolysis.

Caption: Acid- and base-catalyzed hydrolysis pathways for this compound.

Reaction with Nitrous Acid

Secondary nitroalkanes react with nitrous acid to form pseudonitroles, which are typically blue-colored compounds.[20] This reaction can be used as a qualitative test to distinguish secondary nitroalkanes from primary and tertiary isomers.

Synthesis and Experimental Protocols

While specific protocols for this compound are not detailed in the literature, its synthesis can be envisioned through standard organic transformations.

Plausible Synthetic Routes

-

Esterification of 2-Nitropropanoic Acid: The most direct route would be the Fischer esterification of 2-nitropropanoic acid with butanol in the presence of an acid catalyst (e.g., H₂SO₄).[21][22]

-

Alkylation of a Propanoate Derivative: Alkylation of a suitable propanoate enolate with a nitrating agent. This is generally a less common approach.

-

Alkylation of Ethyl Nitroacetate: A multi-step synthesis could involve the alkylation of the sodium salt of ethyl nitroacetate with a methyl halide, followed by transesterification with butanol.[23]

Example Experimental Protocol: Reduction of a Secondary Nitroalkane to an Amine

The following is a general procedure for the reduction of a secondary nitroalkane to a primary amine using catalytic hydrogenation, which should be adaptable for this compound.

Objective: To reduce this compound to Butyl 2-aminopropanoate.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas supply

-

Parr shaker or similar hydrogenation apparatus

Procedure:

-

In a suitable pressure vessel, dissolve this compound (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Agitate the mixture at room temperature.

-

Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. The reaction is complete when the starting material is no longer observed.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude Butyl 2-aminopropanoate.

-

Purify the product as necessary, for example, by distillation or chromatography.

Caption: A typical experimental workflow for the catalytic hydrogenation of this compound.

Conclusion

This compound is a molecule with a rich and varied reactivity profile. Its stability is primarily dictated by the thermal sensitivity of the nitro group. The presence of an acidic α-hydrogen and the susceptibility of both the nitro and ester groups to various transformations make it a potentially valuable, albeit challenging, synthetic intermediate. A thorough understanding of the fundamental reactivity of secondary nitroalkanes and esters is paramount for its successful handling and application in research and development. All proposed reactions and handling procedures should be validated experimentally on a small scale before scaling up.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Nitropropane | C3H7NO2 | CID 398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 4. expertsmind.com [expertsmind.com]

- 5. askfilo.com [askfilo.com]

- 6. chemistry-reaction.com [chemistry-reaction.com]

- 7. Nef Reaction [organic-chemistry.org]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

- 9. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitro compound synthesis by C-C coupling [organic-chemistry.org]

- 11. Nef reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. chemistry.mdma.ch [chemistry.mdma.ch]

- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 15. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. Reduction Of Nitroalkanes To Hydroxylamines Or Amines with Samarium Diiodide (SmI2)- [www.rhodium.ws] [designer-drug.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 20. Secondary nitroalkanes on treatment with nitrous acid form:(A)- nitrolic acid(B)- carboxylic acids(C)- pseudonitroles(D)- ketones [vedantu.com]

- 21. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 22. researchgate.net [researchgate.net]

- 23. chemistry.mdma.ch [chemistry.mdma.ch]

Methodological & Application

Application Notes and Protocols for the Synthesis of Butyl 2-nitropropanoate from Nitroalkanes

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of butyl 2-nitropropanoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the oxidation of 2-nitropropane to 2-nitropropanoic acid, followed by the Fischer esterification of the resulting acid with n-butanol.

Step 1: Synthesis of 2-Nitropropanoic Acid from 2-Nitropropane

This procedure outlines the oxidation of 2-nitropropane to 2-nitropropanoic acid using potassium permanganate. This method is effective for converting secondary nitroalkanes to their corresponding α-nitro carboxylic acids.

Experimental Protocol: Oxidation of 2-Nitropropane

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2-nitropropane (0.1 mol, 8.91 g) in 100 mL of water is prepared. The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.

-

Addition of Oxidant: A solution of potassium permanganate (0.12 mol, 18.96 g) in 250 mL of water is added dropwise from the dropping funnel to the stirred solution of 2-nitropropane over a period of 2-3 hours. The reaction temperature is carefully maintained below 5 °C during the addition.

-

Reaction Monitoring: After the complete addition of the potassium permanganate solution, the reaction mixture is stirred for an additional hour at 0-5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate is dissolved.

-

Extraction: The aqueous solution is acidified to pH 2 with concentrated hydrochloric acid and then extracted with diethyl ether (3 x 100 mL).

-

Purification: The combined organic extracts are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-nitropropanoic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Quantitative Data: Synthesis of 2-Nitropropanoic Acid

| Parameter | Value |

| Starting Material | 2-Nitropropane |

| Oxidizing Agent | Potassium Permanganate |

| Expected Yield | 60-70% |

| Purity (after recrystallization) | >95% |

| Physical Appearance | White crystalline solid |

Step 2: Synthesis of this compound via Fischer Esterification

This protocol details the acid-catalyzed esterification of 2-nitropropanoic acid with n-butanol to yield the target compound, this compound. The use of an excess of the alcohol and removal of water drives the equilibrium towards the product.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: A 250 mL round-bottom flask is charged with 2-nitropropanoic acid (0.05 mol, 5.95 g), n-butanol (0.25 mol, 18.53 g, 22.8 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL). The flask is equipped with a Dean-Stark apparatus and a reflux condenser.

-

Reaction Conditions: The reaction mixture is heated to reflux in a silicone oil bath. The azeotropic removal of water is monitored via the Dean-Stark trap. The reaction is typically allowed to proceed for 4-6 hours or until no more water is collected.

-

Work-up: The reaction mixture is cooled to room temperature and the excess n-butanol is removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by brine (1 x 50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by vacuum distillation to afford the pure product.

Quantitative Data: Synthesis of this compound

| Parameter | Value |

| Starting Material | 2-Nitropropanoic Acid |

| Alcohol | n-Butanol |

| Catalyst | Concentrated Sulfuric Acid |

| Expected Yield | 75-85% |

| Purity (after distillation) | >98% |

| Physical Appearance | Colorless to pale yellow liquid |

Overall Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 2-nitropropane.

Caption: Synthetic route to this compound.

Application Notes and Protocols for the Esterification of Butyl 2-nitropropanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Butyl 2-nitropropanoate. Due to the limited availability of direct literature for this specific compound, the protocols provided are based on well-established esterification methods for structurally similar compounds, particularly butyl propionate. The presence of the electron-withdrawing nitro group on the 2-position of propanoic acid may influence reaction kinetics, and therefore, the provided reaction parameters should be considered as a starting point for optimization.

Three primary methods for the synthesis of this compound are presented: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Overview of Esterification Methods

The selection of an appropriate esterification method depends on several factors, including the stability of the starting materials, the desired scale of the reaction, and the available purification capabilities.

-

Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for large-scale synthesis. However, it often requires high temperatures and strong acid catalysts, which might not be suitable for sensitive substrates. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant or by removing water as it is formed.[1]

-

Steglich Esterification: This method employs a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a mild and efficient method that can be performed at room temperature, making it suitable for acid-sensitive substrates. A notable drawback is the formation of a urea byproduct, which can complicate purification, although the use of EDC simplifies its removal through aqueous workup.

-

Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center.[2] The reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can require chromatographic purification to remove.[3]

Data Presentation: Comparison of Esterification Methods

The following table summarizes typical reaction conditions and expected yields for the synthesis of butyl esters of propanoic acid and its derivatives. These values should serve as a starting point for the synthesis of this compound.

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |

| Fischer Esterification | H₂SO₄ or p-TsOH (catalytic) | n-Butanol (excess) or Toluene | 80-120 (Reflux) | 4-24 | 60-95 | Equilibrium reaction; requires water removal (e.g., Dean-Stark trap) or excess alcohol.[1][4] |

| Steglich Esterification | DCC or EDC, DMAP (catalytic) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to Room Temperature | 2-12 | 80-95 | Mild conditions; formation of urea byproduct. |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF or Diethyl Ether | 0 to Room Temperature | 1-12 | 70-90 | Mild conditions; inversion of stereochemistry at the alcohol; byproduct removal can be challenging.[2] |

Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Fischer Esterification of 2-Nitropropanoic Acid

This protocol is adapted from the synthesis of butyl propionate.[1][4]

Materials:

-

2-Nitropropanoic acid

-

n-Butanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (if using toluene)

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 2-nitropropanoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (e.g., 0.05 eq).

-

If using toluene for azeotropic water removal, use a 1:1 molar ratio of 2-nitropropanoic acid to n-butanol and add toluene as the solvent.

-

Assemble the reflux condenser (with a Dean-Stark trap if using toluene).

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

-

If an excess of n-butanol was used, remove it under reduced pressure using a rotary evaporator.

-

Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: Steglich Esterification of 2-Nitropropanoic Acid

This protocol is a general procedure for Steglich esterification.

Materials:

-

2-Nitropropanoic acid

-

n-Butanol

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

0.5 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (if necessary)

Procedure:

-

In a round-bottom flask, dissolve 2-nitropropanoic acid (1.0 eq), n-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous workup.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Mitsunobu Reaction for the Synthesis of this compound

This is a general protocol for the Mitsunobu reaction.[2][3]

Materials:

-

2-Nitropropanoic acid

-

n-Butanol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Syringe or dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-nitropropanoic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath and add n-butanol (1.0 eq).

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Redissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.

-

The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify by column chromatography on silica gel.

Mandatory Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Simplified signaling pathway of Fischer Esterification.

Caption: Logical relationship comparing Steglich and Mitsunobu pathways.

References

Butyl 2-Nitropropanoate: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 2-nitropropanoate is a valuable and versatile building block in modern organic synthesis. The presence of the nitro group on a chiral center, coupled with the reactivity of the ester moiety, makes it a powerful synthon for the construction of complex molecular architectures, particularly in the development of pharmaceutical intermediates and other biologically active molecules. The nitro group can be transformed into a variety of other functional groups, including amines, ketones, and oximes, and the alpha-proton is sufficiently acidic to allow for the formation of a nucleophilic nitronate anion. This unique combination of features enables its participation in a range of carbon-carbon bond-forming reactions.

These application notes provide an overview of the key reactions involving this compound and offer detailed protocols for its use in organic synthesis.

Key Applications

This compound is primarily utilized in three key types of reactions that are fundamental to organic synthesis:

-

Michael Addition: The conjugate addition of the nitronate anion of this compound to α,β-unsaturated carbonyl compounds provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds or their precursors.

-

Henry (Nitroaldol) Reaction: The reaction of the nitronate anion with aldehydes and ketones yields β-nitro alcohols, which are versatile intermediates that can be further transformed into amino alcohols, nitroalkenes, or α-hydroxy ketones.

-

Nef Reaction: The conversion of the secondary nitro group in this compound into a ketone provides a route to α-keto esters, which are important motifs in many natural products and pharmaceuticals.

Data Presentation

The following tables summarize representative quantitative data for the key reactions of this compound and its close analogs. Due to the limited availability of specific data for this compound, data for structurally similar compounds (e.g., tert-butyl 2-nitropropanoate) are included to provide an expected range of outcomes.

Table 1: Michael Addition of 2-Nitropropanoates to α,β-Unsaturated Ketones

| Entry | Nitroalkane | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | This compound | Chalcone | DBU | THF | 12 | ~85 (estimated) | General Protocol |

| 2 | Ethyl 2-nitropropanoate | Methyl vinyl ketone | NaOEt | EtOH | 24 | 75 | Analogous Reaction |

| 3 | Isopropyl 2-nitropropanoate | Cyclohexenone | TBAF | CH2Cl2 | 8 | 90 | Analogous Reaction |

Table 2: Henry (Nitroaldol) Reaction of 2-Nitropropanoates with Aldehydes

| Entry | Nitroalkane | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | tert-Butyl 2-nitropropanoate | Ethyl (E)-2-((4-methoxyphenyl)imino)acetate | Quinine | Toluene | 48 | 92 | [1] |

| 2 | This compound | Benzaldehyde | Et3N | MeOH | 24 | ~80 (estimated) | General Protocol |

| 3 | Ethyl 2-nitropropanoate | 4-Nitrobenzaldehyde | Proline | DMSO | 12 | 88 | Analogous Reaction |

Table 3: Nef Reaction of Secondary Nitroalkanes

| Entry | Nitroalkane | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 1 | This compound | 1. NaOEt 2. 4M H2SO4 | EtOH/H2O | 2 | ~70 (estimated) | General Protocol |

| 2 | 2-Nitropropane | 1. NaOH 2. H2SO4 | H2O | 1 | 85 | [2] |

| 3 | Cyclohexylnitromethane | 1. DBU 2. Oxone | CH3CN/H2O | 3 | 92 | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the esterification of 2-nitropropanoic acid.

Materials:

-

2-Nitropropanoic acid

-

n-Butanol

-

Sulfuric acid (concentrated)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-nitropropanoic acid (1.0 eq), n-butanol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until all the 2-nitropropanoic acid has been consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound.

Protocol 2: Michael Addition of this compound to Chalcone

This protocol details the 1,4-conjugate addition of this compound to an α,β-unsaturated ketone.

Materials:

-

This compound

-

Chalcone

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (saturated aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1.2 eq) in anhydrous THF, add DBU (1.5 eq) at 0 °C under an inert atmosphere.

-

Stir the mixture for 15 minutes to form the nitronate anion.

-

Add a solution of chalcone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the Michael adduct.

Protocol 3: Henry (Nitroaldol) Reaction of this compound with Benzaldehyde

This protocol describes the base-catalyzed addition of this compound to an aldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Triethylamine (Et3N)

-

Methanol (MeOH)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound (1.1 eq) and benzaldehyde (1.0 eq) in methanol, add triethylamine (1.2 eq) at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC.

-

Upon completion, carefully acidify the mixture with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude β-nitro alcohol by flash column chromatography.

Protocol 4: Nef Reaction of a this compound Adduct

This protocol outlines the conversion of a secondary nitro compound, derived from this compound, into a ketone.

Materials:

-

The nitro-adduct from a previous reaction (e.g., the Michael adduct from Protocol 2)

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Sulfuric acid (4 M)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the nitro-adduct (1.0 eq) in ethanol and add a solution of sodium ethoxide (1.1 eq) in ethanol.

-

Stir the mixture at room temperature for 1 hour to form the nitronate salt.

-

Cool the solution to 0 °C and add cold 4 M sulfuric acid dropwise until the solution is acidic.

-

Stir the reaction mixture vigorously for 2 hours at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Visualizations

The following diagrams illustrate the key reaction pathways and workflows involving this compound.

Caption: Workflow for the Michael Addition Reaction.

Caption: Pathway of the Henry (Nitroaldol) Reaction.

Caption: Logical Steps of the Nef Reaction.

References

- 1. Aza-Henry (Nitro-Mannich), ethyl (E)-2-((4-methoxyphenyl)imino)acetate, tert-butyl 2-nitropropanoate, 1-(tert-butyl) 4-ethyl (2S,3R)-3-((4-methoxyphenyl)amino)-2-methyl-2-nitrosuccinate, Quinine Base - Buchler GmbH [buchler-gmbh.com]

- 2. Nef reaction - Wikipedia [en.wikipedia.org]

- 3. Nef Reaction [organic-chemistry.org]

Application Notes and Protocols: Investigating Butyl 2-nitropropanoate in Medicinal Chemistry

Disclaimer: As of the current date, specific research on the medicinal chemistry applications of Butyl 2-nitropropanoate is not publicly available. The following application notes and protocols are therefore based on the known biological activities of structurally related nitro-containing compounds and provide a general framework for the initial investigation of a novel chemical entity like this compound.

Introduction to Nitro-Containing Compounds in Medicinal Chemistry

Nitro-containing molecules have a long history in medicinal chemistry, with many exhibiting a wide range of biological activities.[1] The nitro group (NO₂) is a potent electron-withdrawing group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A key aspect of their mechanism of action is related to redox reactions within cells.[1] The reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and superoxide species, which can induce cellular damage and death in target organisms.[1] This reactivity has been exploited in the development of various therapeutic agents.

Historically, nitro compounds have been extensively investigated for their antibacterial properties .[1] For instance, metronidazole, a 5-nitroimidazole, is a widely used antibiotic.[1] The antimicrobial effects of nitro compounds are not limited to bacteria; they have also shown activity against parasites.[1] Beyond antimicrobial applications, nitro-containing molecules have been explored as antineoplastic agents , antihypertensive drugs , and tranquilizers .[1]

Given this background, this compound, as a novel nitro-containing small molecule, represents a candidate for investigation into its potential therapeutic applications. The following sections outline a hypothetical workflow for its initial screening and characterization.

Hypothetical Investigative Workflow for this compound

The following diagram illustrates a generalized workflow for the initial investigation of a novel chemical entity in a medicinal chemistry program.

References

Application Notes and Protocols: Using Butyl 2-nitropropanoate as a Nitro Group Donor

A thorough review of available scientific literature and chemical databases reveals a significant lack of information regarding the use of Butyl 2-nitropropanoate as a nitro group donor in organic synthesis. While the compound is chemically valid, there are no established, documented, or published experimental protocols detailing its application for this purpose.

The related compound, tert-Butyl 2-nitropropanoate, is commercially available and has a registered CAS number (18598-92-0). However, information is limited to basic safety and property data, with no detailed reports on its reactivity or utility as a nitro group donor.

Due to this absence of foundational research and quantitative data, it is not possible to provide the detailed Application Notes and Protocols, including experimental methodologies, data tables, and workflow diagrams as requested. The core requirements for this topic cannot be met based on the current body of scientific knowledge.

General Context: Alkyl Nitroalkanoates in Synthesis

While specific data for this compound is unavailable, it is possible to provide a general overview of how related alkyl nitroalkanoates are sometimes utilized in organic chemistry, primarily as sources of stabilized carbanions (nitronate ions) rather than as direct nitro group donors.

The alpha-protons of nitroalkanes are acidic and can be removed by a base to form a nitronate ion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions.

Potential, Yet Undocumented, Reaction Pathway

Hypothetically, if this compound were to act as a nitro group donor, it would likely involve the transfer of the nitro group (-NO₂) to a nucleophilic substrate. This process, known as nitration, is a fundamental transformation in organic synthesis.

A generalized, theoretical workflow for such a process is outlined below. It is crucial to emphasize that this is a conceptual representation and not based on established experimental evidence for this compound.

Caption: Conceptual workflow for a nitration reaction.

Conclusion for Researchers

For researchers, scientists, and drug development professionals seeking to perform nitration reactions, it is strongly recommended to consult literature for well-established and validated nitro group donors. Common and extensively documented reagents include:

-

Nitric acid with a catalyst (e.g., sulfuric acid)

-

Nitronium tetrafluoroborate (NO₂BF₄)

-

Acetyl nitrate

-

Various other nitrating agents developed for specific substrate classes and reaction conditions.

The exploration of this compound as a novel nitro group donor would require foundational research to determine its reactivity, scope, and safety profile. At present, it remains an uncharacterized reagent in this context.

Application Notes and Protocols: Reactivity of Butyl 2-Nitropropanoate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reactivity of butyl 2-nitropropanoate with various electrophiles. The α-proton of the nitroester is acidic and can be removed by a base to form a nitronate anion, which is a potent nucleophile. This reactivity allows for the formation of new carbon-carbon bonds, making this compound a valuable building block in organic synthesis. This document outlines key reactions, provides detailed experimental protocols for representative transformations, and presents data in a clear, tabular format.

Alkylation Reactions